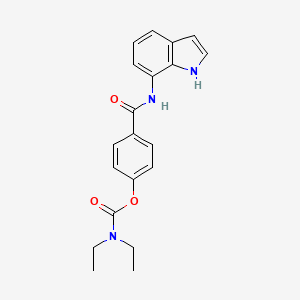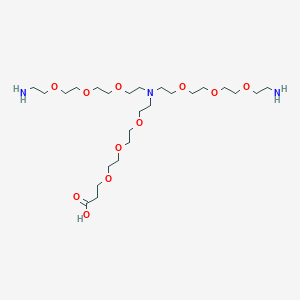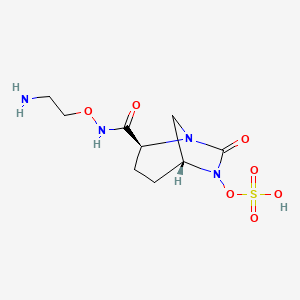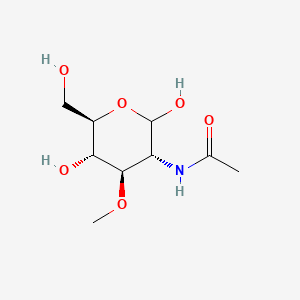
N-Boc-N-bis(PEG2-propargyl)
概要
説明
“N-Boc-N-bis(PEG2-propargyl)” is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The Boc-protected amine can be deprotected under acidic conditions .
Synthesis Analysis
“N-Boc-N-bis(PEG2-propargyl)” is used in the synthesis of PROTACs . It is a click chemistry reagent, meaning it can react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .Molecular Structure Analysis
The molecular formula of “N-Boc-N-bis(PEG2-propargyl)” is C19H31NO6 . Its molecular weight is 369.45 g/mol .Chemical Reactions Analysis
“N-Boc-N-bis(PEG2-propargyl)” enables Click Chemistry reactions with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . The Boc-protected amine can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG2-propargyl)” has a density of 1.068±0.06 g/cm3 . It is a liquid at room temperature .科学的研究の応用
Novel Photocatalytic Materials
Novel N-doped (BiO)(2)CO(3) hierarchical microspheres (N-BOC) demonstrate significant advancements in photocatalysis. The N-BOC structure, self-assembled from single-crystalline nanosheets, has shown enhanced visible light photocatalytic activity, stability, and durability. This has significant implications for environmental pollution control and air cleaning technologies (Dong et al., 2012).
Synthesis of N-Boc-Protected Amines
The synthesis of N-Boc-protected propargylic and allylic amines through reactions between N-Boc-aminals and organomagnesium reagents has been accomplished. These synthesized amines can be converted to N-Boc-ketimines, showing potential applications in organic synthesis (Kano, Kobayashi & Maruoka, 2016).
Enhancing Photocatalyst Performance
Research on N-doped (BiO)2CO3 hollow nanoplates microspheres (N-BOC) highlights their performance as visible light photocatalysts. This N-BOC sample, synthesized via a hydrothermal process, exhibits efficient photocatalytic activity and high stability, making it a promising candidate for air purification (Dong et al., 2013).
Biomedical Applications of PEG-Silk Fibroin Conjugates
The development of Poly(ethylene glycol) (PEG)-silk fibroin (SF) conjugates (PEG2-SF) presents significant potential in biomedical fields. These conjugates have shown increased hydrophilicity and low cell attachment, which can be critical for specific biomedical applications (Gotoh et al., 1997).
Implications in Lubrication Performance
The study of halogen-free boron containing ionic liquids (hf-BILs) as additives to polyethylene glycol (PEG) for lubrication reveals that such combinations significantly reduce wear and friction in steel-steel contacts. This research can impact the development of environmentally friendly and efficient lubricants (Taher et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO6/c1-6-10-22-14-16-24-12-8-20(18(21)26-19(3,4)5)9-13-25-17-15-23-11-7-2/h1-2H,8-17H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYNRBYZCGGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCC#C)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142162 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2100306-86-1 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadeca-1,18-diynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)











